2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid
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Overview
Description
2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid is a chemical compound with a unique structure that includes a methylsulfonyl group attached to a tolyl group, which is further connected to an acetic acid moiety. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- typically involves the reaction of 4-(methylsulfonyl)-m-tolyl alcohol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted acetic acid compounds.
Scientific Research Applications
2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)phenylacetic acid
- 2-(Methylsulfonyl)acetic acid
- Methanesulfonylacetic acid
Uniqueness
2-(3-Methyl-4-methylsulfonylphenoxy)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
15267-77-3 |
---|---|
Molecular Formula |
C10H12O5S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
2-(3-methyl-4-methylsulfonylphenoxy)acetic acid |
InChI |
InChI=1S/C10H12O5S/c1-7-5-8(15-6-10(11)12)3-4-9(7)16(2,13)14/h3-5H,6H2,1-2H3,(H,11,12) |
InChI Key |
AZDBNCXFIOWMOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C |
15267-77-3 | |
Synonyms |
2-(3-methyl-4-methylsulfonyl-phenoxy)acetic acid |
Origin of Product |
United States |
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